molecular formula C26H25N3O3 B2863129 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014087-56-9

1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2863129
CAS No.: 1014087-56-9
M. Wt: 427.504
InChI Key: DCFOFKXUIMGUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide is a recognized and potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical intracellular signaling molecule. SYK is expressed predominantly in hematopoietic cells and is a key mediator of immunoreceptor signaling, including that of the B-cell receptor (BCR) and Fc receptors . This compound acts by competitively binding to the ATP-binding pocket of SYK, thereby suppressing its kinase activity and downstream signaling cascades. Its primary research value lies in the investigation of B-cell-driven pathologies and inflammatory processes. Researchers utilize this inhibitor to probe the mechanistic roles of SYK in autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL). By selectively inhibiting SYK, this compound allows scientists to dissect the contribution of tonic and antigen-driven BCR signaling to cancer cell survival and proliferation . Furthermore, it serves as a valuable tool compound for studying Fc receptor-mediated activation in mast cells and macrophages, which is relevant for allergic responses and antibody-dependent cellular phagocytosis. Its application extends to foundational research aimed at validating SYK as a therapeutic target across a spectrum of immunological and oncological contexts.

Properties

IUPAC Name

1-benzyl-N-(2-methoxy-5-methylphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-19-13-14-24(31-2)23(15-19)27-25(30)22-17-29(16-20-9-5-3-6-10-20)28-26(22)32-18-21-11-7-4-8-12-21/h3-15,17H,16,18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFOFKXUIMGUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzyl and benzyloxy groups through nucleophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with 2-methoxy-5-methylphenyl isocyanate to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

1.1. Cyclocondensation of Chalcones with Arylhydrazines

A common method for constructing trisubstituted pyrazole cores involves the reaction of chalcones with arylhydrazines. For example:

  • Chalcone derivatives react with substituted arylhydrazines in the presence of copper triflate and ionic liquid catalysts (e.g., [bmim]PF6_6) to form pyrazoline intermediates, which undergo oxidative aromatization to yield 1,3,5-triarylpyrazoles (82% yield) .

  • The benzyl and benzyloxy groups in the target compound could be introduced via substituted chalcone precursors.

Example Reaction Pathway:

Chalcone ArylhydrazineCu OTf 2/ bmim PF6PyrazolineOxidationPyrazole\text{Chalcone Arylhydrazine}\xrightarrow{\text{Cu OTf }_2/\text{ bmim PF}_6}\text{Pyrazoline}\xrightarrow{\text{Oxidation}}\text{Pyrazole}

1.2. Acylation of Pyrazole Intermediates

The carboxamide group is typically introduced via acylation:

  • Pyrazole-4-carbonyl chloride reacts with amines (e.g., 2-methoxy-5-methylaniline) in the presence of triethylamine to form the carboxamide bond. This method achieved 70–89% yields for structurally similar compounds .

Key Steps:

  • Acyl chloride formation :

    Pyrazole 4 carboxylic acidSOCl2,DMFPyrazole 4 carbonyl chloride\text{Pyrazole 4 carboxylic acid}\xrightarrow{\text{SOCl}_2,\text{DMF}}\text{Pyrazole 4 carbonyl chloride}
  • Amidation :

    Pyrazole 4 carbonyl chloride AmineEt3NCarboxamide\text{Pyrazole 4 carbonyl chloride Amine}\xrightarrow{\text{Et}_3\text{N}}\text{Carboxamide}

1.3. Functionalization via 1,3-Dipolar Cycloaddition

Pyrazole rings can undergo regioselective functionalization via cycloaddition reactions:

  • Diazocarbonyl compounds react with alkynes or alkenes in the presence of zinc triflate to form substituted pyrazoles (89% yield) .

  • This method could modify the pyrazole core post-synthesis to introduce additional substituents.

Example Reaction:

Diazoacetate AlkyneZn OTf 2Substituted Pyrazole\text{Diazoacetate Alkyne}\xrightarrow{\text{Zn OTf }_2}\text{Substituted Pyrazole}

Catalytic and Reaction Conditions

Reaction StepCatalyst/ReagentsYieldKey Features
CyclocondensationCu(OTf)2_2, [bmim]PF6_682%Reusable catalyst, one-pot synthesis
Acyl chloride formationSOCl2_2, DMF>90%High efficiency, mild conditions
AmidationEt3_3N, CH2_2Cl2_270–89%Room temperature, scalable
CycloadditionZn(OTf)2_289%Regioselective, broad substrate scope

Stability and Reactivity

  • Benzyl/Benzyloxy Groups : These electron-donating groups enhance stability against oxidation but may participate in hydrogenolysis under Pd/C or H2_2 .

  • Methoxy Substituents : The 2-methoxy-5-methylphenyl group directs electrophilic substitution to the para position, influencing further functionalization .

Pharmacological Modifications

While not directly studied for this compound, analogous pyrazole-carboxamides show bioactivity through:

  • MEK Inhibition : Substituents at the 4-position (e.g., carboxamide) are critical for binding kinase domains .

  • Antimicrobial Activity : Glycosylation of pyrazole derivatives enhances activity (e.g., 70–85% yield for glycosylated analogs) .

Challenges and Limitations

  • Regioselectivity : Competing pathways may arise during cycloaddition or acylation, requiring precise stoichiometry .

  • Purification : Polar byproducts (e.g., HCl in amidation) necessitate column chromatography for isolation .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides are a diverse class of molecules with applications in medicinal chemistry, particularly as receptor modulators. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:

Structural Analogues with Substituted Aromatic Moieties

Compound Name Substituents Key Structural Differences Biological Activity/Properties Reference
1-Benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide 1-benzyl, 3-benzyloxy, 4-(2-methoxy-5-methylphenyl) Reference compound Unknown (presumed receptor modulation based on analogues) N/A
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) 1-(7-chloroquinolinyl), 5-(2,6-dimethoxyphenyl), 3-carboxylate Chloroquinoline and dimethoxyphenyl substituents; ester group Structural characterization only; potential antimalarial activity inferred from quinoline moiety
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-methyl, 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl), 3-(pyridylmethyl) Polychlorinated aryl groups and pyridylmethyl substituent Cannabinoid CB1 antagonist (IC50 = 0.139 nM)
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide 5-(4-methoxyphenyl), N-(2-hydroxyethyl) Hydroxyethyl group instead of benzyl; 4H-pyrazole core No explicit activity data; hydroxyethyl may enhance solubility

Key Observations:

  • Aromatic Substitution Patterns : The target compound’s 2-methoxy-5-methylphenyl group is distinct from the dimethoxyphenyl or polychlorinated aryl groups in analogues (e.g., 10a, ; ). These substitutions influence electronic properties and steric interactions, which are critical for receptor binding.

Pharmacological Activity Comparison

  • Receptor Affinity: Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibit nanomolar potency at cannabinoid CB1 receptors . In contrast, analogues in were evaluated for neurotensin receptor (NTS1/NTS2) activity via calcium mobilization assays (EC50 values) and competitive binding (Ki values). The target compound’s lack of polar groups (e.g., hydroxyl, pyridyl) may limit similar receptor interactions.
  • Synthesis Complexity : The target compound’s benzyl and benzyloxy groups require protective strategies during synthesis, whereas hydroxyethyl or pyridylmethyl analogues () involve simpler coupling steps.

Physicochemical Properties

  • Lipophilicity : The benzyl and benzyloxy groups in the target compound likely result in higher logP values compared to hydroxyethyl () or carboxylate derivatives ().
  • Metabolic Stability : Bulkier substituents (e.g., benzyl) may slow oxidative metabolism by cytochrome P450 enzymes, as seen in related pyrazole derivatives .

Research Findings and Implications

  • Structural Insights : X-ray diffraction data for compounds like reveal planar pyrazole cores with substituents adopting specific orientations for receptor binding. The target compound’s 2-methoxy-5-methylphenyl group may enforce a similar conformation, optimizing hydrophobic interactions.

Biological Activity

1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide, with the CAS number 1014087-56-9, is a compound that belongs to the pyrazole family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C26H25N3O3
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 1014087-56-9

The structure of the compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds containing a pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineConcentration (µM)Effect on Caspase-3
7dMDA-MB-231101.33 times increase
7hMDA-MB-231101.57 times increase
10cMDA-MB-2312.5Induced apoptosis

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored, particularly against viruses such as HIV and HCV. For example, certain pyrazolecarboxamide hybrids have shown inhibitory effects on HIV replication at micromolar concentrations . The selectivity index for some compounds indicates promising antiviral efficacy compared to standard treatments.

Table 2: Antiviral Efficacy of Pyrazole Derivatives

CompoundVirus TypeEC50 (µM)Selectivity Index
Compound AHIV5–28High
Compound BHCV6.7Moderate

Anti-inflammatory Activity

In addition to anticancer and antiviral properties, compounds in the pyrazole family have been noted for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them candidates for further research in treating inflammatory diseases.

Case Studies

Several studies highlight the potential of pyrazole derivatives in clinical applications:

  • Breast Cancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing significant apoptosis induction and cell cycle arrest at specific concentrations.
  • HIV Inhibition Study : Another study focused on the synthesis and evaluation of pyrazole derivatives for their ability to inhibit HIV replication, demonstrating effective inhibition at low micromolar concentrations.

Q & A

Q. What are the standard synthetic routes for preparing 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves a multi-step process starting with the formation of the pyrazole core. Key steps include:

  • Condensation reactions to introduce the benzyl and benzyloxy groups at positions 1 and 3 of the pyrazole ring .
  • Coupling with the 2-methoxy-5-methylphenylamine moiety via carboxamide bond formation using reagents like HATU or EDCI in aprotic solvents (e.g., DMF) .
  • Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for benzyloxy and methoxyphenyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms 3D structure, as demonstrated in related pyrazole-carboxamide derivatives .

Q. How is the compound screened for biological activity in early-stage research?

  • In vitro enzyme assays : For example, inhibition of Factor Xa (fXa) using fluorogenic substrates to measure IC₅₀ values .
  • Selectivity profiling : Cross-testing against related serine proteases (e.g., thrombin, trypsin) to assess specificity .

Advanced Research Questions

Q. How can substituent modifications (e.g., benzyloxy vs. methoxy) influence selectivity for Factor Xa inhibition?

  • Structure-Activity Relationship (SAR) : Replacing the benzyloxy group with smaller substituents (e.g., methoxy) reduces steric hindrance, enhancing binding to fXa's S4 pocket. However, bulkier groups may improve plasma stability .
  • Data Example : Analogues with 3-(benzyloxy) showed 10-fold lower IC₅₀ than methoxy derivatives in fXa inhibition assays .

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

  • Prodrug design : Introducing ionizable groups (e.g., phosphate esters) to improve solubility without altering target affinity .
  • Co-solvent systems : Use of PEG-400 or cyclodextrins in preclinical formulations to enhance bioavailability .

Q. How are molecular docking simulations used to predict binding modes with Factor Xa?

  • Docking software (e.g., AutoDock Vina) : Models interactions between the pyrazole core and fXa's catalytic triad (Ser195, His57, Asp189).
  • Key finding : The 2-methoxy-5-methylphenyl group occupies the hydrophobic S1 pocket, while the benzyloxy moiety interacts with Tyr99 via π-π stacking .

Q. What in vivo models validate antithrombotic efficacy?

  • Arterial/venous thrombosis models : Rats or rabbits treated with the compound show dose-dependent reduction in clot formation (ED₅₀ ~1 mg/kg) .
  • Bleeding risk assessment : Tail transection assays compare bleeding times to standard anticoagulants (e.g., warfarin) .

Q. How should researchers resolve contradictions in substituent effects across studies?

  • Case study : While electron-withdrawing groups (e.g., nitro) improve fXa affinity in some analogues, they may reduce metabolic stability. Cross-referencing enzyme kinetics data with liver microsomal assays clarifies trade-offs .

Methodological Challenges

Q. How to optimize reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for pyrazole ring formation .
  • Flow chemistry : Minimizes side products during carboxamide coupling .

Q. What protocols ensure compound stability during storage?

  • Lyophilization : Freeze-drying under inert gas (N₂) prevents hydrolysis of the benzyloxy group .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm integrity via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.